molecular formula C16H12BrClF3N3O3 B4581203 N-(4-bromo-2-chlorophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide

N-(4-bromo-2-chlorophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide

Cat. No. B4581203
M. Wt: 466.6 g/mol
InChI Key: AAHQQXOZTYWRDV-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide is a useful research compound. Its molecular formula is C16H12BrClF3N3O3 and its molecular weight is 466.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.97027 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

N-(4-bromo-2-chlorophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide and similar compounds have been synthesized for various scientific purposes, including antimicrobial activity. One study focused on synthesizing formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which showed moderate antimicrobial activity against pathogenic bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014). This illustrates the potential for developing new antimicrobial agents based on the structural framework of this compound.

Insecticidal Applications

Another area of application involves the synthesis of novel phenoxyacetamide derivatives for their potential use as insecticidal agents. A study synthesized N-(4-chlorophenyl)-2-phenoxyacetamide derivatives and tested their efficacy against the cotton leafworm, Spodoptera littoralis. Some compounds exhibited excellent insecticidal results, highlighting the potential of this compound related structures in pest control (Rashid et al., 2021).

Detection of Hydrazine in Environmental Samples

The chemical's structure is also useful in developing fluorescent probes for environmental monitoring. A study designed a ratiometric fluorescent probe to detect hydrazine, a hazardous substance, in biological and water samples. The probe, based on a similar chemical structure, showed low cytotoxicity, high sensitivity, and a large Stokes shift, making it suitable for quantitative environmental assessments (Zhu et al., 2019).

Anticancer, Antitubercular, and Antimicrobial Properties

Research into the synthesis of compounds with a similar backbone has revealed their potential in treating various diseases. A study involving the synthesis of 6-Carbethoxy-5-(3'-chlorophenyl)-3-aryl-2-cyclohexenones and related derivatives found that these compounds exhibit significant anticancer, antitubercular, and antimicrobial activity. This underscores the broad therapeutic potential of compounds structurally related to this compound (Popat et al., 2003).

properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClF3N3O3/c17-10-4-5-13(12(18)7-10)22-15(26)24-23-14(25)8-27-11-3-1-2-9(6-11)16(19,20)21/h1-7H,8H2,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHQQXOZTYWRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NNC(=O)NC2=C(C=C(C=C2)Br)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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